Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate, with the Chemical Abstracts Service number 400823-29-2, is a synthetic compound that features a complex structure incorporating an isoxazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate belongs to the class of isoxazole derivatives, which are known for their diverse pharmacological properties. The presence of halogen atoms and functional groups enhances its biological activity, making it a candidate for further investigation in medicinal chemistry .
The synthesis of Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate can be achieved through several methods. A common approach involves the formation of the isoxazole ring through cyclization reactions, often employing microwave irradiation to enhance yields and reduce reaction times.
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Microwave-assisted synthesis has been shown to significantly improve yields compared to traditional heating methods .
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate has a molecular formula of C15H14ClFN2O4 and a molecular weight of approximately 340.73 g/mol. The structure features:
The compound's structure can be visualized using molecular modeling software or through chemical drawing tools for more detailed analysis .
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate can participate in various chemical reactions:
The reactivity of this compound makes it suitable for further modifications that could enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate likely involves interaction with specific biological targets within cells. While detailed mechanisms may vary depending on the target:
Quantitative data from biological assays would be essential to elucidate the precise mechanisms and efficacy of this compound in therapeutic contexts.
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate is characterized by:
Key chemical properties include:
Relevant analyses such as thermal stability tests and solubility studies are crucial for understanding its behavior under different conditions.
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate has potential applications in various fields:
This compound's unique structure and properties make it a valuable subject for ongoing research aimed at discovering new therapeutic agents.
The isoxazole ring system is constructed through a cyclocondensation reaction between 2-chloro-6-fluoroacetophenone derivatives and ethyl acetoacetate analogues. Microwave irradiation significantly enhances this process, reducing reaction times from 6–8 hours under conventional reflux to 15–30 minutes while improving yields by 20–25% [5] [7]. Key parameters include precise temperature control (120–150°C) and solvent selection, where aprotic dipolar solvents like DMF maximize energy transfer efficiency. The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride intermediate (CAS# 69399-79-7) generated in this step exhibits high reactivity but requires cold-chain storage (–20°C) due to thermal instability [5]. In situ preparation of this acyl chloride is often preferred to avoid isolation and degradation issues .
Table 1: Microwave vs. Conventional Cyclization Performance
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 15–30 min | 6–8 hours |
Yield | 85–92% | 60–70% |
Energy Consumption | 150–200 W | >500 W |
Byproduct Formation | <5% | 15–20% |
Acylation of glycine ethyl ester with 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride proceeds via Schotten-Baumann conditions in biphasic solvent systems. Triethylamine (2.5 equiv.) in ethyl acetate/water mixtures at 0–5°C affords 78–85% yields of the target ester while minimizing hydrolysis . Catalyst screening reveals that N-methylimidazole (10 mol%) enhances reaction kinetics by forming a reactive acyl imidazolium intermediate, reducing completion time from 12 hours to 3.5 hours . Critical control parameters include maintaining pH 8–9 with aqueous sodium carbonate to suppress diacylation byproducts. The electron-withdrawing isoxazole ring amplifies electrophilicity at the carbonyl carbon, necessitating strict temperature control to prevent epimerization when coupling to chiral β-lactam precursors like 6-APA derivatives .
Table 2: Acylation Reaction Optimization Parameters
Condition | Standard Protocol | Optimized Protocol |
---|---|---|
Catalyst | Triethylamine | N-Methylimidazole |
Temperature | 0–5°C | 0–5°C |
Solvent System | THF/H₂O (1:1) | Ethyl Acetate/H₂O (3:1) |
Reaction Time | 10–12 hours | 3–4 hours |
Yield | 70–75% | 82–88% |
Esterification efficiency is profoundly influenced by solvent polarity and catalyst selection. Non-polar solvents (toluene, hexane) lead to incomplete reactions (<50% conversion) due to poor solubility of the ionic intermediates, while protic solvents (methanol, ethanol) promote competitive transesterification [2] [6]. Optimal performance is achieved in aprotic solvents like ethyl acetate and THF, yielding 88–92% product. Catalytic screening identifies DMAP (4-dimethylaminopyridine) as superior to pyridine bases, reducing activation energy by 15–20 kJ/mol [2]. Kinetic studies demonstrate that nucleophilic catalysis via DMAP involves a two-step mechanism: rapid acylation of DMAP by the isoxazole carbonyl chloride, followed by alcoholysis of the acylpyridinium intermediate. This pathway bypasses the rate-limiting tetrahedral intermediate formation in uncatalyzed reactions [6].
Table 3: Solvent and Catalyst Performance in Esterification
Solvent System | Catalyst | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Toluene | Pyridine | 24 | 48 | 12 |
Dichloromethane | DMAP | 6 | 85 | 5 |
Tetrahydrofuran (THF) | DMAP | 4 | 92 | 3 |
Ethyl Acetate | DMAP | 5 | 90 | 4 |
Scale-up beyond laboratory quantities (>100 g) faces three primary challenges: exotherm management during acyl chloride formation, cumulative yield losses in multi-step sequences, and purification of the final product from structurally similar impurities. Continuous flow reactors address the exotherm issue by enabling precise temperature control (–10°C) during PCl₅-mediated chlorination, reducing decomposition from 20% to <5% . Multi-step purification employs orthogonal techniques: initial silica gel chromatography removes hydroxylated byproducts, followed by anti-solvent crystallization using heptane/ethyl acetate (4:1) to isolate the target compound in >99.5% HPLC purity . Solvent recovery strategies are critical for economic viability, with 80–85% of ethyl acetate recyclable via distillation. Residual palladium from coupling catalysts necessitates chelating resin treatment to achieve <10 ppm levels required for pharmaceutical intermediates .
Table 4: Scalability Impact on Process Parameters
Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Mitigation Strategy |
---|---|---|---|
Cyclization Yield | 92% | 85% | In-line FTIR monitoring |
Acylation Temperature | ±1°C control | ±5°C fluctuations | Jacketed reactors with cooling loops |
Purity (HPLC) | 99.9% | 98.5% | Crystallization gradient optimization |
Solvent Consumption | 50 mL/g | 15 mL/g | Countercurrent extraction |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: